3,5-Dibromo-2-iodobenzotrifluoride

Descripción

Molecular Characterization and IUPAC Nomenclature

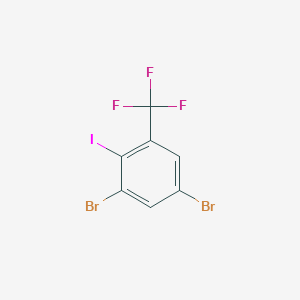

3,5-Dibromo-2-iodobenzotrifluoride is a polyhalogenated aromatic compound with systematic IUPAC nomenclature defining its substituent positions and functional groups. Its molecular structure consists of a benzene ring substituted with two bromine atoms at positions 3 and 5, an iodine atom at position 2, and a trifluoromethyl group (-CF₃) at position 1.

The trifluoromethyl group introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Crystallographic Analysis and Stereoelectronic Features

Experimental crystallographic data for this compound remains limited, but computational models predict key structural features. Density functional theory (DFT) calculations suggest a planar aromatic ring with halogen substituents adopting orthogonal positions to minimize steric hindrance. The iodine atom’s large atomic radius creates localized steric effects, while bromine and trifluoromethyl groups contribute to dipole-dipole interactions.

| Parameter | Value | Source |

|---|---|---|

| Predicted Density | 2.422 ± 0.06 g/cm³ | |

| Bond Angles (C-I-C) | ~120° (aromatic ring) | |

| Dihedral Angles (CF₃-C-C) | ~0° (planar alignment) |

Halogen-halogen interactions between iodine and bromine atoms may stabilize crystal packing, though experimental validation is pending.

Thermochemical Properties: Boiling Point, Density, and Phase Behavior

The compound exhibits high thermal stability due to its halogen-rich structure. Predicted boiling points and experimental phase transitions are summarized below:

The trifluoromethyl group reduces volatility compared to non-fluorinated analogs, while bromine and iodine enhance intermolecular van der Waals forces.

Solubility Profile in Organic Solvents and Aqueous Systems

This compound demonstrates preferential solubility in non-polar and halogenated solvents, consistent with its hydrophobic halogen substituents.

| Solvent | Solubility | Source |

|---|---|---|

| Dichloromethane | Highly soluble | |

| Methanol | Moderately soluble | |

| Tetrahydrofuran (THF) | Soluble | |

| Water | Insoluble (<0.1 mg/mL) | |

| Hexane | Partially soluble |

Propiedades

IUPAC Name |

1,5-dibromo-2-iodo-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br2F3I/c8-3-1-4(7(10,11)12)6(13)5(9)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCXCGSAPOMUSDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)I)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br2F3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 3,5-Dibromo-2-iodobenzotrifluoride typically involves the halogenation of a benzotrifluoride derivative. One common method includes the reaction of 3,5-dibromo-2-iodobenzene with trifluoromethylating agents under specific conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Análisis De Reacciones Químicas

3,5-Dibromo-2-iodobenzotrifluoride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Organic Synthesis

3,5-Dibromo-2-iodobenzotrifluoride serves as an important intermediate in the synthesis of various organic compounds. Its halogenated structure allows for versatile reactions in organic chemistry, particularly in cross-coupling reactions that form carbon-nitrogen bonds. This compound can be utilized to synthesize anilines and their derivatives through palladium-catalyzed cross-coupling reactions .

Pharmaceutical Development

The compound is also valuable in the pharmaceutical industry for developing biologically active molecules. Its unique structure can enhance the pharmacological properties of drug candidates by improving their bioavailability and metabolic stability. For instance, it has been used in synthesizing compounds that exhibit antitumor activity by facilitating the formation of complex molecular architectures .

Agricultural Chemistry

In agrochemical research, this compound is explored for its potential as a pesticide or herbicide precursor. The trifluoromethyl group enhances the compound's lipophilicity, which can improve its efficacy in biological systems .

Case Study 1: Antitumor Activity

A study demonstrated that derivatives synthesized from this compound exhibited significant antitumor properties when tested against various cancer cell lines. The presence of halogen atoms was found to enhance the interaction with biological targets, leading to increased cytotoxicity .

Case Study 2: Pesticidal Properties

Research into the agrochemical applications of this compound revealed that formulations containing this compound showed promising results as insecticides. The compound's ability to disrupt insect hormonal systems was highlighted as a potential mechanism for its effectiveness .

Mecanismo De Acción

The mechanism of action of 3,5-Dibromo-2-iodobenzotrifluoride involves its interaction with specific molecular targets, leading to the formation of desired products. The pathways involved depend on the type of reaction and the conditions under which it is carried out. The presence of halogen atoms and the trifluoromethyl group significantly influences its reactivity and interaction with other molecules .

Comparación Con Compuestos Similares

Structural and Functional Group Comparisons

Table 1: Structural Comparison

| Compound Name | Molecular Formula | Key Substituents | Functional Groups |

|---|---|---|---|

| 3,5-Dibromo-2-iodobenzotrifluoride | C₇H₂Br₂F₃I | Br (3,5), I (2), -CF₃ | Halogens, Trifluoromethyl |

| 3,5-Dibromo-4-methylbenzoic acid | C₈H₆Br₂O₂ | Br (3,5), -CH₃, -COOH | Carboxylic Acid, Halogens |

| Benzimidazole derivatives (e.g., 4e, 4f) | Varies (e.g., C₂₀H₁₃BrFNO₄) | Br, -O-, -NO₂, benzimidazole core | Benzimidazole, Halogens, Nitro |

| 3,4-Dibromo-2,2,5,5-tetraphenyldihydrofuran | C₂₈H₂₀Br₂O | Br (3,4), tetraphenyl-dihydrofuran core | Dihydrofuran, Halogens |

Key Observations :

- Halogen Diversity : The target compound uniquely combines bromine and iodine, whereas others like 3,5-dibromo-4-methylbenzoic acid and benzimidazole derivatives (e.g., 4e) feature bromine-only substitutions. Iodine’s larger atomic size may influence reactivity in cross-coupling reactions compared to bromine .

- Functional Groups : The trifluoromethyl group in the target compound enhances electron-withdrawing effects, contrasting with the carboxylic acid group in 3,5-dibromo-4-methylbenzoic acid or the nitro group in benzimidazole 4f .

Physical and Chemical Properties

Table 2: Physical Property Comparison

| Compound Name | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Physical State |

|---|---|---|---|---|

| This compound | 429.8 | 275.6±40.0 (predicted) | 2.422±0.06 | Likely solid* |

| 3,5-Dibromo-4-methylbenzoic acid | 309.94 | Not reported | Not reported | White solid |

| Benzimidazole 4e | ~464.2 | Not reported | Not reported | Solid (melting point described) |

| 3,4-Dibromo-2,2,5,5-tetraphenyldihydrofuran | 548.16 | Not reported | Not reported | Crystalline solid |

Note: The physical state of this compound is inferred from analogous halogenated aromatics.

Key Observations :

- Molecular Weight : The target compound’s higher molecular weight (429.8 vs. 309.94 for 3,5-dibromo-4-methylbenzoic acid) reflects iodine’s contribution .

- Density : The predicted density of 2.422 g/cm³ for the target compound exceeds typical values for benzimidazoles or dihydrofurans, likely due to iodine’s heavy atom effect .

Key Observations :

- Reaction Conditions : Benzimidazoles require controlled heating (120°C) and inert atmospheres, whereas the target compound’s synthesis may involve multi-step halogenation under harsher conditions .

- Stability : The trifluoromethyl group in the target compound enhances stability against hydrolysis compared to carboxylic acid derivatives .

Hazards and Handling

Q & A

Q. What are the recommended synthetic routes for 3,5-Dibromo-2-iodobenzotrifluoride, and how can intermediates be purified?

A feasible approach involves sequential halogenation of a benzotrifluoride precursor. Initial bromination at the 3,5-positions can be achieved using electrophilic brominating agents (e.g., Br₂/FeBr₃), followed by iodination at the 2-position via Ullmann coupling or directed ortho-metalation. Due to the steric and electronic effects of the trifluoromethyl group, regioselectivity must be validated using HPLC or GC-MS. Purification of intermediates typically employs column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol .

Q. How can the molecular structure of this compound be confirmed experimentally?

X-ray crystallography is the gold standard for unambiguous structural determination. Heavy atoms (Br, I) enhance diffraction contrast, enabling high-resolution data collection. For non-crystalline samples, use and NMR to confirm substitution patterns. In NMR, the trifluoromethyl group induces deshielding in adjacent protons, while bromine/iodine substituents split signals due to scalar coupling .

Q. What spectroscopic techniques are critical for monitoring reaction progress?

Real-time monitoring via FT-IR can track halogenation (C-Br/I stretches at 500–600 cm) and trifluoromethyl group stability (C-F stretches at 1100–1200 cm). Mass spectrometry (EI or ESI) confirms molecular ion peaks and isotopic patterns (e.g., /, ) .

Advanced Research Questions

Q. How do heavy atoms (Br, I) impact crystallographic refinement, and how can data quality be optimized?

Heavy atoms introduce strong anomalous scattering, which aids phasing but may cause absorption errors. Use SHELXL for refinement, applying multi-scan corrections for absorption and optimizing the Flack parameter to address twinning. High redundancy (>4) and low-temperature data collection (100 K) minimize thermal motion artifacts .

Q. What strategies resolve contradictions between computational and experimental spectroscopic data?

Discrepancies in NMR chemical shifts often arise from solvent effects or conformational dynamics. Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) with explicit solvent models (PCM or COSMO) to align theoretical and experimental results. For conflicting mass spectra, validate fragmentation pathways using tandem MS/MS .

Q. How do electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?

The electron-withdrawing trifluoromethyl group deactivates the aromatic ring, reducing nucleophilic substitution rates. However, it stabilizes transition metals in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Optimize reaction conditions by increasing catalyst loading (2–5 mol% Pd) and using bulky ligands (SPhos) to mitigate steric hindrance from halogens .

Q. What are the challenges in quantifying halogen bonding interactions in supramolecular assemblies?

Br⋯Br and I⋯I contacts can be quantified via Hirshfeld surface analysis. However, overlapping electron densities complicate charge-density mapping. Use high-pressure crystallography (≥1 GPa) to enhance weak interactions, and validate with QTAIM (Quantum Theory of Atoms in Molecules) .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.